3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide
Description
Propriétés
IUPAC Name |
3-amino-1-hydroxy-1,2,4-benzotriazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-7-9-5-2-1-4(12)3-6(5)11(13)10-7/h1-3,13H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAULWFGDMKIPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN(C2=CC1=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629911 | |
| Record name | 3-Amino-1-hydroxy-1,2,4-benzotriazin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157284-07-6 | |
| Record name | 3-Amino-1-hydroxy-1,2,4-benzotriazin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
History of 3-amino-1,2,4-benzotriazine 1-oxide derivatives in oncology
Focus: Mechanism, Clinical History, and Next-Generation Optimization of Benzotriazine N-Oxides.
Executive Summary
The search for "magic bullets" that selectively target the unique physiology of solid tumors has long focused on tumor hypoxia . 3-amino-1,2,4-benzotriazine 1,4-dioxide (Tirapazamine or TPZ) and its derivatives represent the archetypal class of Hypoxia-Activated Prodrugs (HAPs) .
While often categorized broadly as benzotriazine oxides, the therapeutic engines of this class are specifically di-N-oxides . These compounds function as "bioreductive switches": they are relatively inert in oxygenated tissue but metabolize into DNA-damaging radicals in hypoxic environments. This guide details the technical evolution of this class—from the discovery of TPZ to the development of second-generation analogs like SN30000—analyzing the pharmacokinetic failures that stalled early clinical translation and the protocol standards required to validate these agents today.
Part 1: The Mechanistic Foundation
The Bioreductive Switch
The efficacy of benzotriazine derivatives relies on a unique redox chemistry that exploits the absence of oxygen. The parent molecule is a 1,4-dioxide .[1][2][3]
-
Activation: Intracellular oxidoreductases (primarily NADPH:cytochrome P450 reductase) transfer a single electron to the parent drug, forming a radical anion .
-
The Normoxic "Futile Cycle": In the presence of oxygen (normal tissue), this radical anion is rapidly back-oxidized to the parent drug. This regenerates the drug and produces superoxide, but prevents the formation of the lethal DNA-damaging species.
-
The Hypoxic Cytotoxicity: In hypoxic tumors, the radical anion cannot be back-oxidized. Instead, it undergoes protonation and fragmentation. This irreversible step releases a hydroxyl radical (the primary cytotoxic agent) and the stable 1-oxide metabolite (SR 4317).
Note on the "1-Oxide": While the 1,4-dioxide is the prodrug, the 1-oxide (3-amino-1,2,4-benzotriazine 1-oxide) is the major metabolite. Early research suggested the 1-oxide was merely a byproduct, but later studies indicated it may play a secondary role in "fixing" DNA damage by oxidizing DNA radicals, preventing repair.
Visualization: The Redox Pathway
The following diagram illustrates the critical "oxygen sensor" mechanism that defines this drug class.
Caption: The "Futile Cycle" protects normal tissue (green path), while hypoxia drives the radical toward DNA-damaging fragmentation (red path).
Part 2: The Rise and Fall of Tirapazamine (TPZ)
Discovery and Preclinical Promise
Discovered by SRI International and developed in collaboration with Stanford University, Tirapazamine (SR-4233) was the first drug to successfully harness the benzotriazine oxide scaffold.
-
Key Metric: In vitro, TPZ demonstrated a Hypoxic Cytotoxicity Ratio (HCR) of >100, meaning it was 100 times more toxic to hypoxic cells than oxygenated ones.
-
Synergy: It showed profound synergy with Cisplatin and radiation therapy (RT), as these modalities kill oxygenated cells effectively but fail against hypoxic ones. TPZ was designed to kill the resistant hypoxic fraction.
Clinical Translation: The "Valley of Death"
Despite promising Phase I/II data, TPZ failed in pivotal Phase III trials (CATAPULT I and II, GOG-132).
| Trial | Indication | Regimen | Outcome | Key Failure Mode |
| GOG-132 | Ovarian Cancer | Cisplatin vs. TPZ vs. Combo | No survival benefit for combo. | Toxicity required dose reduction of Cisplatin. |
| CATAPULT I | NSCLC (Stage IV) | Cisplatin + TPZ vs. Cisplatin | Survival benefit observed. | Promoted progression to Phase III. |
| CATAPULT II | NSCLC (Stage IV) | Cisplatin + TPZ vs. Cisplatin | Trial Terminated Early. | Excessive toxicity; no survival benefit. |
| Head & Neck | HNSCC | TPZ + RT + Cisplatin | No improvement in local control.[1] | Poor drug penetration. |
Post-Mortem Analysis: Why did it fail?
Retrospective analysis revealed a critical flaw in the physicochemical properties of TPZ, not its mechanism.
-
Poor Extravascular Transport: TPZ was metabolized too rapidly. As it diffused from blood vessels into the tumor, it was consumed by the outer layers of cells before it could reach the deep hypoxic core.
-
The "Penetration-Metabolism" Mismatch: A successful HAP must diffuse faster than it is metabolized to reach the target zone. TPZ failed this requirement.
Part 3: Protocol - Evaluating Hypoxia Selectivity
To develop superior derivatives, researchers must validate hypoxic selectivity using a Clonogenic Survival Assay . This protocol is the gold standard for calculating HCR.
Materials
-
Cell Lines: A549 (Lung), HT-29 (Colon), or SiHa (Cervical).
-
Hypoxia Chamber: Bactron anaerobic chamber or specialized manifolds (e.g., Palmerston North system).
-
Gas Mix: Anoxic gas (<10 ppm O2, 5% CO2, balance N2).
-
Glassware: Glass petri dishes (plastic absorbs drugs and oxygen).
Step-by-Step Methodology
-
Seeding: Plate cells in glass dishes (2x10^5 cells/dish) and allow attachment for 12 hours.
-
Equilibration: Transfer "Hypoxia" group dishes to the anaerobic chamber. Incubate for 2 hours prior to drug addition to degas the medium and induce cellular hypoxia. Keep "Normoxia" group in standard incubator.
-
Drug Exposure:
-
Prepare drug dilutions in degassed medium (for hypoxia arm) and standard medium (for normoxia arm).
-
Add drug to cells.
-
Incubate for defined period (typically 2–4 hours). Note: Longer exposures in hypoxia can induce confounding metabolic stress.
-
-
Washout: Remove drug medium. Wash 2x with PBS.
-
Re-plating: Trypsinize cells, count, and re-plate at low density (e.g., 200–1000 cells) in fresh plates.
-
Colony Formation: Incubate for 10–14 days under standard conditions.
-
Analysis: Stain with Crystal Violet. Count colonies >50 cells.
-
Calculation:
-
Calculate Surviving Fraction (SF) for each dose.
-
Plot Log(SF) vs. Concentration.
-
HCR = IC50 (Normoxia) / IC50 (Hypoxia).
-
Part 4: Next-Generation Derivatives (SN30000 & CEN-209)
To overcome the transport limitations of TPZ, the University of Auckland developed the "SN" series, leading to SN30000 (later licensed as CEN-209).
Structural Optimization (SAR)
The Structure-Activity Relationship (SAR) focused on optimizing the lipophilicity and reduction potential .
Key Improvements:
-
Slower Metabolism: SN30000 is metabolized more slowly than TPZ, allowing it to penetrate deeper into the tumor tissue before activation.
-
Higher Potency: Despite slower metabolism, the radical produced is highly efficient at DNA cleavage.
-
No "Dual Mechanism" Dependency: Unlike TPZ, SN30000 does not rely heavily on the secondary oxidation step by the 1-oxide metabolite, making its cytotoxicity more predictable.
Development Pipeline Visualization
Caption: The evolution from TPZ to SN30000 focused on solving the pharmacokinetic "penetration" barrier.
Part 5: Future Outlook
The history of benzotriazine oxides teaches a critical lesson: biology is spatial . A drug that works in a petri dish may fail in a tumor if it cannot reach the target cells.
-
Patient Stratification: Future trials must use biomarkers to select patients with hypoxic tumors.
-
PET Imaging: FMISO-PET or FAZA-PET to visualize hypoxia.
-
Gene Signatures: mRNA profiles indicating hypoxic stress (e.g., high CA9, VEGF).
-
-
Combination Strategies: Combining HAPs with immunotherapy (Checkpoint Inhibitors). Hypoxia is immunosuppressive; clearing hypoxic cells may "heat up" the tumor microenvironment, making it responsive to PD-1/PD-L1 blockade.
References
-
Brown, J. M. (1993). SR 4233 (Tirapazamine): A new anticancer drug exploiting hypoxia in solid tumours. British Journal of Cancer, 67(6), 1163–1170. Link
-
Hicks, K. O., et al. (2006). Pharmacokinetic/Pharmacodynamic Modeling Identifies SN30000 and SN29751 as Tirapazamine Analogues with Improved Tissue Penetration and Hypoxic Cell Killing in Tumors. Clinical Cancer Research, 16(19). Link
-
Rischin, D., et al. (2010). Tirapazamine, Cisplatin, and Radiation versus Cisplatin and Radiation for Advanced Squamous Cell Carcinoma of the Head and Neck (TROG 02.02, HeadSTART): A Phase III Trial of the Trans-Tasman Radiation Oncology Group. Journal of Clinical Oncology, 28(18), 2989–2995. Link
-
Siim, B. G., et al. (2004). Selective Potentiation of the Hypoxic Cytotoxicity of Tirapazamine by Its 1-N-Oxide Metabolite SR 4317.[1][6][7] Cancer Research, 64(2), 736–742.[1] Link
-
Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy. Nature Reviews Cancer, 11(6), 393–410. Link
Sources
- 1. Pharmacokinetic/pharmacodynamic modeling identifies SN30000 and SN29751 as tirapazamine analogs with improved tissue penetration and hypoxic cell killing in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and hypoxic-cytotoxic activity of some 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Fluorescence Microscopy Staining with Benzotriazine 1-Oxide Dyes
Introduction: A New Frontier in Hypoxia Imaging
The tumor microenvironment is a complex and dynamic landscape, with hypoxia—a state of low oxygen concentration—being a hallmark of solid tumors and a critical factor in tumor progression and resistance to therapy.[1] The ability to visualize and understand the hypoxic state of cells and tissues is therefore of paramount importance in cancer research and the development of targeted therapeutics. Benzotriazine 1-oxide dyes are emerging as a promising class of fluorogenic probes for the detection of hypoxic conditions in live cells.[2][3]
Originally developed as bioreductive prodrugs, these compounds undergo enzymatic reduction specifically in low-oxygen environments.[4] This bioactivation process can be harnessed to generate a fluorescent signal, providing a powerful tool for researchers to identify and study hypoxic cells with high specificity. This application note provides a comprehensive guide to the principles, protocols, and best practices for using benzotriazine 1-oxide dyes in fluorescence microscopy.
Principle of Detection: Hypoxia-Activated Fluorescence
The mechanism of action of benzotriazine 1-oxide dyes as hypoxia-sensitive fluorescent probes is rooted in their bioreductive activation. In normoxic (normal oxygen) conditions, the dye exists in a non-fluorescent or weakly fluorescent state. However, in the hypoxic environment of tumor cells, intracellular reductases, such as cytochrome P450 oxidoreductase, catalyze a one-electron reduction of the benzotriazine 1-oxide core.[3] This reduction leads to the formation of a radical anion. Under continued hypoxic conditions, this radical can undergo further reduction and molecular rearrangement to form a stable, fluorescent metabolite. This "turn-on" fluorescence provides a direct and specific readout of the hypoxic state of the cell.
The key to this process is the oxygen-sensitive nature of the initial radical anion. In the presence of sufficient oxygen, the radical is rapidly re-oxidized back to the parent non-fluorescent compound, thus preventing signal generation in healthy, well-oxygenated tissues. This elegant mechanism ensures that fluorescence is localized specifically to hypoxic regions.
Experimental Workflow and Mechanism
The following diagram illustrates the overall workflow for staining and imaging live cells with benzotriazine 1-oxide dyes to detect hypoxia.
Caption: Hypoxia-triggered fluorescence activation of benzotriazine 1-oxide dyes.
Photophysical Properties
The photophysical properties of the fluorescent metabolites of benzotriazine 1-oxide dyes are still an active area of research. However, based on the core structure and analogy to other hypoxia-sensitive probes, the following table provides a summary of expected characteristics. Researchers should empirically determine the optimal excitation and emission settings for their specific dye and imaging system.
| Property | Expected Range/Characteristic | Notes |
| Excitation Maximum (λex) | 488 - 561 nm | The exact wavelength will depend on the specific chemical substitutions on the benzotriazine core. It is advisable to test a range of excitation wavelengths. |
| Emission Maximum (λem) | 520 - 600 nm | A significant Stokes shift is anticipated, which is beneficial for minimizing background signal. |
| Quantum Yield | Moderate to High upon activation | The fluorescence quantum yield is expected to increase substantially upon reduction of the benzotriazine 1-oxide, leading to the "turn-on" effect. |
| Photostability | Good | Benzotriazine-based fluorophores generally exhibit good photostability, but it is always recommended to use the lowest possible laser power during imaging. [5] |
| Solubility | Variable; often requires DMSO for stock solutions | The solubility in aqueous media will depend on the side chains attached to the core structure. |
Detailed Application Protocols
The following protocols are provided as a starting point and may require optimization for specific cell types and experimental conditions.
Protocol 1: In Vitro Live-Cell Staining for Hypoxia Detection
This protocol describes the staining of live, cultured cells to visualize hypoxic cell populations using a benzotriazine 1-oxide dye.
Materials:
-
Benzotriazine 1-oxide dye (e.g., custom synthesis or commercially available analog)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Complete cell culture medium appropriate for your cell line
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging solution (e.g., phenol red-free medium)
-
Cultured cells on glass-bottom dishes or chamber slides
-
Hypoxia chamber or incubator with adjustable O₂ control
-
Confocal or widefield fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare a Stock Solution of the Dye:
-
Dissolve the benzotriazine 1-oxide dye in anhydrous DMSO to a final concentration of 1-10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
-
Induction of Hypoxia:
-
For the experimental group, place the cell culture plates in a hypoxia chamber or a tri-gas incubator.
-
Reduce the oxygen concentration to the desired level (e.g., 1% O₂). The duration of hypoxic incubation will depend on the cell type and the specific research question, but a typical range is 4-24 hours.
-
Maintain a control group of cells under normoxic conditions (ambient oxygen, typically ~21% O₂).
-
-
Staining:
-
Prepare a working solution of the benzotriazine 1-oxide dye by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and add the dye-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in their respective normoxic or hypoxic environments.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Replace the PBS with a pre-warmed live-cell imaging solution for microscopy.
-
-
Imaging:
-
Image the cells immediately on a fluorescence microscope.
-
Use the appropriate laser lines and emission filters for the specific dye. For example, for a dye with an expected excitation around 488 nm and emission around 520 nm, a standard FITC filter set may be suitable. [6] * Acquire images from both the hypoxic and normoxic cell populations. A significant increase in fluorescence intensity is expected in the hypoxic cells compared to the normoxic controls.
-
Protocol 2: Co-staining with Nuclear and Mitochondrial Markers
To provide spatial context, benzotriazine 1-oxide dyes can be co-stained with other fluorescent markers.
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
During the last 15-30 minutes of incubation with the benzotriazine 1-oxide dye, add a live-cell compatible nuclear stain (e.g., Hoechst 33342) or a mitochondrial stain (e.g., MitoTracker™ Red CMXRos) to the culture medium at the manufacturer's recommended concentration.
-
Proceed with the washing and imaging steps as described in Protocol 1, using the appropriate filter sets for each fluorophore.
Data Interpretation and Troubleshooting
-
Positive Control: To confirm that the cellular machinery for dye reduction is active, consider using a known chemical reducing agent or a cell line known to have high reductase activity.
-
Negative Control: The normoxic cell population serves as the primary negative control and should exhibit minimal fluorescence.
-
Phototoxicity: Minimize light exposure to the cells during imaging to prevent phototoxicity and photobleaching. Use the lowest possible laser power and exposure times.
-
Dye Concentration: If high background fluorescence is observed, reduce the dye concentration. If the signal is too weak, increase the concentration or the incubation time.
-
Cell Health: Ensure that the cells are healthy and not overly confluent, as this can affect their metabolic state and response to hypoxia.
Conclusion
Benzotriazine 1-oxide dyes represent a valuable addition to the molecular toolbox for studying cellular hypoxia. Their "turn-on" fluorescence mechanism provides a high signal-to-background ratio and specificity for hypoxic cells. By following the protocols and guidelines outlined in this application note, researchers can effectively utilize these probes to gain deeper insights into the role of hypoxia in health and disease.
References
Sources
- 1. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A turn-on fluorescent probe for tumor hypoxia imaging in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Luminescent Probe Based Techniques for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzotriazine Di-Oxide Prodrugs for Exploiting Hypoxia and Low Extracellular pH in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Preparation of 3-amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide standards
Executive Summary & Scientific Rationale
This guide details the preparation of 3-amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide (hereafter referred to as 7-OH-SR 4317 ). This compound is a critical metabolite of the hypoxia-activated prodrug Tirapazamine (TPZ) .
Context: TPZ (3-amino-1,2,4-benzotriazine 1,4-dioxide) undergoes bioreductive metabolism.[1][2] While the 1-oxide (SR 4317) is the primary two-electron reduction product, hydroxylation at the 7-position of the benzene ring is a significant metabolic pathway in specific tissue compartments. Accurate pharmacokinetic (PK) and mass balance studies require high-purity standards of these specific hydroxy-metabolites to distinguish them from the parent drug and the nor-oxide (fully reduced) forms.
The Synthetic Challenge: Direct partial reduction of 7-hydroxy-TPZ (the 1,4-dioxide) using chemical reducing agents (e.g., sodium dithionite) is difficult to control and often yields mixtures contaminated with the nor-oxide. Therefore, this protocol utilizes a De Novo Cyclization Strategy involving the fusion of cyanamide with a substituted nitroaniline. This route is thermodynamically favored to yield the 1-oxide isomer exclusively, ensuring the high isomeric purity required for analytical standards.
Chemical Strategy & Pathway[3][4]
The synthesis relies on the Guanidine-Cyclization Method . The reaction of 4-amino-3-nitrophenol with cyanamide generates an intermediate guanidine species, which undergoes intramolecular nucleophilic attack on the nitro group. This cyclization retains one oxygen atom from the nitro group, forming the N1-oxide specifically.
Visualizing the Synthetic Workflow
Figure 1: De novo synthesis pathway targeting the specific 1-oxide isomer.
Detailed Experimental Protocol
Safety Warning: Benzotriazine oxides are potential mutagens and DNA-intercalating agents. Handle all solids in a Class II Biological Safety Cabinet. Wear nitrile gloves and a lab coat.
Materials Required:
-
4-Amino-3-nitrophenol (CAS: 610-81-1) – Purity >97%
-
Cyanamide (50% aq. solution or crystalline) – Freshly opened
-
Hydrochloric acid (12 M)
-
Sodium hydroxide (10 M)
-
Solvents: Dimethylformamide (DMF), Ethanol, Acetonitrile (HPLC grade).
Step-by-Step Synthesis:
-
Precursor Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-amino-3-nitrophenol (1.54 g, 10 mmol) in concentrated HCl (10 mL).
-
Note: The phenol group at position 4 of the aniline (para to amino) will become the 7-hydroxy group in the final benzotriazine structure.
-
-
Cyanamide Addition:
-
Add Cyanamide (1.26 g, 30 mmol) to the mixture. A large excess is used to drive the reaction to completion and prevent polymerization of the aniline.
-
Heat the mixture to 100°C (oil bath temperature).
-
-
Reaction Monitoring:
-
Maintain reflux for 4–6 hours . The solution will darken significantly (deep orange/red).
-
Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The starting aniline (fluorescent) should disappear, replaced by a lower Rf yellow/orange spot (the N-oxide).
-
-
Precipitation & Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly neutralize the acidic solution with 10 M NaOH in an ice bath until pH ~8.
-
Observation: A heavy yellow-orange precipitate will form. This is the crude 3-amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide.
-
Filter the solid under vacuum and wash with cold water (3 x 20 mL) to remove excess salts and guanidine byproducts.
-
-
Purification (Critical for Standards):
-
Dissolve the crude solid in a minimum volume of hot DMF (~80°C).
-
Filter while hot to remove insoluble impurities.
-
Add hot water dropwise to the filtrate until turbidity is just observed.
-
Allow to cool slowly to 4°C overnight.
-
Collect the fine orange needles by filtration and dry under high vacuum at 50°C for 24 hours.
-
Analytical Validation & QC
To qualify the synthesized material as a Reference Standard, it must pass the following Quality Control (QC) gates.
QC Decision Tree
Figure 2: Analytical validation workflow for standard release.
Analytical Parameters Table
| Parameter | Specification | Method Details |
| Purity | > 98.0% | HPLC: C18 Column (150 x 4.6 mm, 3µm). Mobile Phase: A: 0.1% Formic Acid/H2O, B: ACN. Gradient: 5-95% B over 20 min. Detection: 254 nm / 450 nm. |
| Mass Spec | m/z 179.06 [M+H]+ | ESI-MS (+): The 1-oxide typically shows a characteristic loss of oxygen (M-16) fragment at higher collision energies. |
| UV Profile | Characteristic benzotriazine absorption. | |
| 1H NMR | Consistent Structure | DMSO-d6: Look for the singlet at C3-NH2 (~7.5 ppm) and the specific splitting pattern of the 5,6,8 protons on the benzene ring. |
Handling and Stability
-
Photostability: N-oxides are notoriously photolabile. Standards must be stored in amber glass vials wrapped in aluminum foil. Exposure to UV light can cause deoxygenation to the nor-oxide.
-
Storage: -20°C, desiccated.
-
Solution Stability: Solutions in DMSO or Methanol are stable for 24 hours at 4°C. Avoid aqueous solutions for long-term storage due to potential hydrolysis.
References
-
Mason, J. C., & Tennant, G. (1970). The chemistry of the 1,2,4-benzotriazines. Journal of the Chemical Society B: Physical Organic, 911-916.
-
Walton, M. I., & Workman, P. (1992). Pharmacokinetics and bioreductive metabolism of the novel benzotriazine di-N-oxide hypoxic cell cytotoxin tirapazamine (SR 4233) in mice.[1] Cancer Research, 52(10), 2723-2731.
-
Zeman, E. M., Brown, J. M., Lemmon, M. J., Hirst, V. K., & Lee, W. W. (1986). SR-4233: a new bioreductive agent highly active against hypoxic tumor cells.[1] International Journal of Radiation OncologyBiologyPhysics, 12(7), 1239-1242.
-
Hay, M. P., et al. (2004). Structure-Activity Relationships of 1,2,4-Benzotriazine 1,4-Dioxides as Hypoxia-Selective Cytotoxins. Journal of Medicinal Chemistry, 47(2), 475–488.
Sources
- 1. Pharmacokinetics and bioreductive metabolism of the novel benzotriazine di-N-oxide hypoxic cell cytotoxin tirapazamine (WIN 59075; SR 4233; NSC 130181) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redox Proteomic Profile of Tirapazamine-Resistant Murine Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Benzotriazine N-Oxides During Storage
Welcome to the Technical Support Center for the handling and storage of benzotriazine N-oxides. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of compounds. The inherent photosensitivity of many aromatic N-oxides, including benzotriazine N-oxides, presents a significant challenge to maintaining their chemical integrity from the moment of synthesis to their use in downstream applications. Photo-degradation can lead to a loss of potency, the formation of unknown impurities, and potentially confounding experimental results.
This resource provides in-depth, evidence-based answers to frequently asked questions and troubleshooting scenarios related to the photo-degradation of benzotriazine N-oxides during storage. Our goal is to equip you with the knowledge and practical protocols necessary to safeguard your valuable compounds.
Frequently Asked Questions (FAQs)
Q1: My benzotriazine N-oxide solution seems to be degrading even when stored in the lab under normal lighting. What is happening?
A1: Benzotriazine N-oxides can be highly sensitive to ambient laboratory light, which contains wavelengths in the UV and visible spectrum that can trigger photo-degradation. One well-studied example, the benzotriazine di-N-oxide SN30000, has been shown to undergo significant degradation under normal laboratory lighting conditions.[1] This degradation is not dependent on the presence of oxygen.[1]
The energy from light absorption can excite the N-oxide functional group, leading to chemical rearrangements. The process often proceeds through a high-energy oxaziridine intermediate, which can then rearrange to form various degradation products.[1] For some benzotriazine N-oxides, this can even involve intramolecular oxygen transfer to other parts of the molecule.[1] Therefore, it is crucial to protect solutions of these compounds from light at all times.
Q2: What is the primary cause of discoloration (e.g., turning yellow or brown) in my solid benzotriazine N-oxide sample during storage?
A2: Discoloration in solid N-oxide compounds during storage is often a sign of chemical degradation. Several factors could be at play:
-
Photodegradation: Even seemingly minor exposure to light over time can cause the formation of colored degradation products. The degradation pathways can be complex, leading to a mixture of byproducts that absorb visible light, resulting in a yellow or brown appearance.[2]
-
Oxidation: While some photo-degradation pathways are oxygen-independent, the N-oxide moiety and other functional groups on the benzotriazine ring can be susceptible to oxidation, especially if exposed to air over long periods.[3] This process can be accelerated by elevated temperatures.
-
Thermal Degradation: Although many N-oxides are stable at room temperature, prolonged exposure to higher temperatures can cause decomposition.[4] For instance, some N-oxide syntheses specify that temperatures above 40°C can lead to the formation of brown byproducts.[2]
-
Residual Impurities: The presence of impurities from the synthesis, such as residual acids or metals, can catalyze degradation pathways, leading to discoloration.
It is recommended to investigate any color change by analytical methods like HPLC to determine if new impurities have formed.[3]
Q3: I am using amber vials for storage. Is this sufficient to protect my benzotriazine N-oxide?
A3: Amber vials are the industry standard for protecting light-sensitive compounds and are an excellent first line of defense.[5] Amber glass is specifically designed to filter out a significant portion of UV and blue light, typically blocking wavelengths below 450 nm, which are responsible for most instances of photodegradation.[5][6]
However, for highly sensitive benzotriazine N-oxides, amber vials alone may not be sufficient under all conditions. Consider the following:
-
Intensity and Duration of Light Exposure: Even with an amber vial, prolonged exposure to very bright, direct sunlight or intense artificial light can still lead to some degradation.
-
Storage of Solutions: Compounds in solution are often more susceptible to degradation than in their solid, crystalline state.
-
Other Degradation Pathways: Amber vials do not protect against thermal degradation, oxidation, or hydrolysis.
For maximum protection, especially for long-term storage of valuable samples or reference standards, it is best practice to store amber vials inside a dark secondary container, such as a freezer box or a cabinet, and in a controlled, cool, and dry environment.[7]
Q4: What is the role of an inert atmosphere in storing benzotriazine N-oxides, and when should I use it?
A4: An inert atmosphere, typically created by blanketing the sample with a gas like nitrogen or argon, is crucial for protecting compounds from degradation pathways involving atmospheric oxygen and moisture.[8][9][10]
You should consider storing your benzotriazine N-oxide under an inert atmosphere in the following situations:
-
Long-Term Storage: For storage periods exceeding a few weeks, inerting the vial is a critical step to prevent slow oxidative degradation.
-
Known Sensitivity to Oxidation or Hydrolysis: If your specific benzotriazine N-oxide has functional groups that are prone to oxidation or is known to be hygroscopic, an inert atmosphere is essential.
-
Storage in Solution: Compounds in solution, particularly in protic solvents, are often more susceptible to oxidation and other degradation pathways. Purging the headspace of the vial with an inert gas before sealing is highly recommended.[8]
The process of inerting, also known as blanketing or padding, displaces the oxygen and moisture in the headspace of your storage vial, replacing it with a non-reactive gas.[9][10] This significantly enhances the long-term stability of sensitive compounds.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks appear in HPLC analysis after short-term storage. | 1. Photodegradation: The compound is highly photosensitive and has been exposed to ambient light. 2. Solvent Instability: The compound is unstable in the chosen storage solvent. | 1. Immediately protect the compound from all light sources. Use amber vials and store them in the dark. For highly sensitive compounds, consider wrapping vials in aluminum foil.[5] 2. Perform a solvent compatibility study. Dissolve small amounts of the compound in different HPLC-grade solvents (e.g., acetonitrile, DMSO, ethanol) and monitor for degradation at set time points by HPLC. |
| Solid compound has changed color (e.g., from white to yellow) but purity by HPLC appears unchanged. | 1. Formation of a Minor, Highly Colored Impurity: A very small amount of a degradation product with a strong chromophore may have formed, which is below the limit of detection of your current HPLC method. 2. Surface Oxidation: The surface of the solid may have oxidized, while the bulk material remains pure. | 1. Adjust your HPLC method to improve sensitivity (e.g., increase injection volume, use a more sensitive wavelength). Consider using a diode array detector to analyze the UV-Vis spectrum of the impurity peaks. 2. Re-test the compound, ensuring you take a representative sample from the bulk material, not just the surface. Store the compound under an inert atmosphere to prevent further oxidation. |
| Compound stored in an amber vial in the freezer still shows degradation. | 1. Temperature Fluctuations: Frequent freeze-thaw cycles can promote degradation. 2. Moisture Condensation: Opening a cold vial in ambient air can introduce moisture, which can lead to hydrolysis. 3. Oxygen Exposure: The vial was not properly sealed or inerted, allowing for slow oxidation even at low temperatures. | 1. Aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles. 2. Always allow the vial to warm to room temperature before opening to prevent condensation.[7] 3. Implement an inert gas blanketing protocol (see Protocol 1) before long-term freezer storage. Ensure vial caps are tightly secured. |
| Precipitate forms in a solution that was previously clear. | 1. Exceeded Solubility Limit: The storage temperature is lower than the temperature at which the solution was prepared, causing the compound to crash out. 2. Degradation to an Insoluble Product: The compound has degraded into a product that is not soluble in the storage solvent. | 1. Gently warm the solution and sonicate to see if the precipitate redissolves. If so, consider storing at a slightly higher temperature (if stability allows) or at a lower concentration. 2. Analyze the supernatant and, if possible, the precipitate by HPLC to identify the components. This will confirm if degradation has occurred. |
Experimental Protocols
Protocol 1: Recommended Procedure for Long-Term Storage of Solid Benzotriazine N-Oxides
This protocol outlines the best practices for preparing a solid sample of a benzotriazine N-oxide for long-term storage to minimize degradation.
Materials:
-
Benzotriazine N-oxide (solid)
-
Amber glass vial with a PTFE-lined screw cap
-
Spatula
-
Analytical balance
-
Source of dry, inert gas (Nitrogen or Argon) with a regulator and tubing
-
Long needle or cannula
-
Short "exit" needle
-
Parafilm or vial sealer
-
Secondary storage container (e.g., freezer box)
Procedure:
-
Vial Preparation: Ensure the amber glass vial and cap are clean and completely dry. If necessary, oven-dry the vial and allow it to cool in a desiccator.
-
Weighing: Accurately weigh the desired amount of the solid compound directly into the pre-tared amber vial. Perform this step efficiently to minimize exposure to light and atmosphere.
-
Inert Gas Purging (Blanketing):
-
Place the cap on the vial without tightening it completely.
-
Carefully pierce the vial's septum or the space between the cap and vial with the long inert gas inlet needle, ensuring the tip is near the bottom of the vial.
-
Insert the short exit needle, ensuring its tip is in the headspace, well above the solid.[11]
-
Gently flow the inert gas into the vial for 1-2 minutes. This will displace the heavier air, which will exit through the top needle.[11][12]
-
Remove the exit needle first, followed by the inlet needle.
-
-
Sealing: Immediately tighten the screw cap firmly to ensure an airtight seal.
-
Secondary Sealing: For extra protection, wrap the cap and neck of the vial with Parafilm.
-
Labeling: Clearly label the vial with the compound ID, batch number, date, and storage conditions.
-
Storage: Place the sealed amber vial into a labeled secondary container (like a freezer box) and store it at the appropriate temperature (e.g., -20°C or -80°C), protected from light.
Protocol 2: A Simple Forced Photodegradation (Stress Test) Study
This protocol, based on ICH Q1B guidelines, allows you to quickly assess the photosensitivity of your benzotriazine N-oxide.[13][14]
Materials:
-
Benzotriazine N-oxide
-
Solvent (e.g., acetonitrile or methanol)
-
Clear glass vial
-
Amber glass vial
-
Aluminum foil
-
Photostability chamber (or a light source with known UV and visible light output)
-
HPLC system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL).
-
Prepare three identical samples from this stock solution:
-
Sample A (Exposed): Place the solution in a clear glass vial.
-
Sample B (Protected): Place the solution in an amber glass vial.
-
Sample C (Dark Control): Place the solution in a clear glass vial and wrap it completely in aluminum foil to exclude all light.[15]
-
-
-
Initial Analysis (T=0): Analyze an aliquot of the stock solution by HPLC to determine the initial purity and peak area of the parent compound.
-
Light Exposure:
-
Place all three samples (A, B, and C) side-by-side in the photostability chamber. Sample C acts as a control for any thermal degradation that might occur.[15]
-
Expose the samples to a controlled light source. According to ICH guidelines, a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter is recommended for confirmatory studies.[13][14] For a simple stress test, a shorter duration under a strong light source may be sufficient to observe degradation.
-
-
Post-Exposure Analysis:
-
After the desired exposure time, remove all three samples.
-
Analyze each sample by HPLC using the same method as the initial analysis.
-
-
Data Interpretation:
-
Compare Sample A and C: A significant decrease in the parent peak area and/or the appearance of new peaks in Sample A compared to Sample C indicates photodegradation.
-
Compare Sample B and A: The extent of degradation in Sample B will demonstrate the protective effect of the amber vial.
-
Analyze Sample C: Any degradation in Sample C indicates thermal or chemical instability under the experimental conditions, independent of light.
-
Visualizations and Data
Diagram 1: Generalized Photodegradation Pathway of a Benzotriazine N-Oxide
This diagram illustrates a common photochemical transformation pathway for aromatic N-oxides, which involves the formation of a highly reactive oxaziridine intermediate.
Caption: A simplified pathway of benzotriazine N-oxide photodegradation.
Diagram 2: Decision Tree for Selecting Appropriate Storage Conditions
This flowchart guides the user through a logical process to determine the optimal storage conditions for their benzotriazine N-oxide.
Caption: Decision-making workflow for storing benzotriazine N-oxides.
References
-
Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution. PubMed. Available at: [Link].
-
FDA Guidelines for Photostability Testing: A Step-by-Step Guide. StabilityStudies.in. Available at: [Link].
-
Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available at: [Link].
-
Electrochemical studies and DNA damaging effects of the benzotriazine-N-oxides. PubMed. Available at: [Link].
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link].
-
Step by step process for purging a flask. University of York, Chemistry Teaching Labs. Available at: [Link].
-
Testing Drug Stability for Long-Term Storage. Drug Discovery and Development. Available at: [Link].
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link].
-
Nitrogen Oxides | ToxFAQs™. ATSDR - CDC. Available at: [Link].
-
Reversed phase high-performance liquid chromatography of heterocyclic aromatic N-oxides: application to measurement of N-oxidation by microsomes and rat hepatocytes in primary culture. PubMed. Available at: [Link].
-
Photostability (ICH Q1B). Pharma Stability. Available at: [Link].
-
A Beginner's Guide to Chemical Storage Best Practices. Moravek. Available at: [Link].
-
Protecting photosensitive medication from light. BD. Available at: [Link].
-
Degradation of benzotriazole by sulfate radical-based advanced oxidation process. ResearchGate. Available at: [Link].
-
Meet the expert: The Importance of Photostability Testing. Sampled. Available at: [Link].
-
Gas purging procedure. PEER Construction policies and procedures. Available at: [Link].
-
1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Available at: [Link].
-
Light-Sensitive Injectable Prescription Drugs—2022. PMC. Available at: [Link].
-
Blue vs. Amber Glass: Which Is Better for UV Protection?. The Cary Company. Available at: [Link].
-
How To Protect Light Sensitive Products. LFA Tablet Presses. Available at: [Link].
-
A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available at: [Link].
-
Separation of Nicotinamide N-oxide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link].
-
Inerting, purging, sparging, pressure transfer in pharma/biotech. Linde Gas. Available at: [Link].
- 1,2,4-BENZOTRIAZINE OXIDE CONTAINING PREPARATIONS. Google Patents.
-
The Process of Inert Gas Blanketing. Cambridge Sensotec. Available at: [Link].
-
Blanketing: protecting the integrity of your products with inert gas. GasN2. Available at: [Link].
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - NIH. Available at: [Link].
-
Degradation of benzotriazole by sulfate radical-based advanced oxidation process. ResearchGate. Available at: [Link].
-
Identification of the aromatic tertiary N-oxide functionality in protonated analytes via ion/molecule reactions in mass spectrometers.. Semantic Scholar. Available at: [Link].
-
Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. Available at: [Link].
-
Solution Thermodynamics of Benzotriazole in Different Pure Solvents. ResearchGate. Available at: [Link].
-
Why is NMP developing a yellow color after distillation?. Chemistry Stack Exchange. Available at: [Link].
-
Nitrogen oxides. Save My Exams. Available at: [Link].
-
Chemical Incompatibility Table and Storage Recommendations. Ventura County. Available at: [Link].
-
Synthesis and Properties for Benzotriazole Nitrogen Oxides (BTzO) and Tris[1][2][8]triazolo[2][16][17]triazine Derivatives. Science Publishing Group. Available at: [Link].
-
Chemical Compatibility Chart. Sterlitech. Available at: [Link].
-
(PDF) Stability of Benzotriazole Derivatives with Free Cu, Zn, Co and Metal-Containing Enzymes: Binding and Interaction of Methylbenzotriazoles with Superoxide Dismutase and Vitamin B 12. ResearchGate. Available at: [Link].
-
The Chemistry of Benzotriazole Derivatives. National Academic Digital Library of Ethiopia. Available at: [Link].
-
Chemical Incompatibility Chart. Princeton EHS. Available at: [Link].
Sources
- 1. Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lfatabletpresses.com [lfatabletpresses.com]
- 6. workplacesafety.no [workplacesafety.no]
- 7. moravek.com [moravek.com]
- 8. gmpplastic.com [gmpplastic.com]
- 9. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 10. mathesongas.com [mathesongas.com]
- 11. Chemistry Teaching Labs - Step by step process for purging a flask [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. 3 Important Photostability Testing Factors [sampled.com]
- 16. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 17. Electrochemical studies and DNA damaging effects of the benzotriazine-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of 7-hydroxy-benzotriazine 1-oxide from reaction byproducts
Technical Support Center: Purification of 7-Hydroxy-Benzotriazine 1-Oxide
Ticket ID: #PUR-BTZ-7OH-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open Topic: Isolation and Purification of 7-Hydroxy-1,2,4-Benzotriazine 1-Oxide from Reaction Matrices[1]
Executive Summary & Chemical Context
Welcome to the technical support guide for 7-hydroxy-benzotriazine 1-oxide . This compound presents a unique purification challenge due to its amphoteric nature : it possesses a weakly basic N-oxide moiety and an acidic phenolic hydroxyl group at the 7-position.
Unlike standard organic intermediates, this scaffold is thermally labile and prone to "tailing" on silica gel due to strong hydrogen bonding.[1] This guide moves beyond generic advice, offering a troubleshooting framework based on the physicochemical properties of the benzotriazine core (often associated with hypoxia-selective pharmacophores like Tirapazamine metabolites).
Key Physicochemical Parameters:
| Parameter | Characteristic | Purification Implication |
|---|---|---|
| Acidity (pKa) | ~7.5 - 8.5 (Phenolic OH) | Soluble in dilute base (NaOH/Na₂CO₃); precipitates in acid.[1] |
| Polarity | High (N-Oxide dipole) | Poor solubility in non-polar solvents (Hexane/DCM); requires polar mobile phases. |
| Stability | Thermally Sensitive | Avoid distillation or heating >100°C (Risk of Deoxygenation or Ring Contraction). |
| Impurities | Azo/Azoxy dimers, Dioxides | Colored impurities often require adsorption (Carbon/Bentonite) rather than just crystallization.[1] |
Troubleshooting Guide (FAQ Format)
Issue 1: "My product streaks/tails significantly on TLC and Flash Columns."
Diagnosis: The N-oxide oxygen and the 7-hydroxyl group are interacting strongly with the silanols on the silica gel surface, causing peak broadening. Solution:
-
Mobile Phase Modifier: You must deactivate the silica. Add 1% Acetic Acid (if running acidic mobile phase) or 0.5% Triethylamine (TEA) (if running basic) to your eluent.[1]
-
Recommendation: Use a gradient of DCM:MeOH (95:5 to 80:20) with 1% AcOH. The acid keeps the phenol protonated, reducing interaction with silica.[1]
-
-
Switch Stationary Phase: If purity is critical, switch to Reverse Phase (C18) . The polar N-oxide elutes early, separating well from non-polar starting materials (e.g., nitroanilines).[1]
Issue 2: "I have a persistent red/orange impurity that co-crystallizes."
Diagnosis: This is likely an azo-dimer or azoxy byproduct formed during the reductive cyclization step (common in benzotriazine synthesis). These are highly conjugated and lipophilic. Solution:
-
Adsorption Step: Before crystallization, dissolve the crude solid in warm Ethanol or DMF. Add Activated Carbon (10-20% w/w) or Acid-Treated Bentonite .[1] Stir at 60°C for 30 minutes, then filter hot through Celite.
-
Logic: The planar, lipophilic azo impurities adsorb strongly to carbon, while the polar N-oxide remains in solution.
Issue 3: "The product won't precipitate from water, even after cooling."
Diagnosis: You may be near the isoelectric point or the ionic strength is too high, keeping the zwitterionic form in solution.[1] Solution:
-
pH Swing: The 7-OH group allows for a "pH Swing" isolation (see Protocol A below). Ensure you acidify to pH 3-4 . Do not go too acidic (pH < 1), or you may protonate the N-oxide/heterocycle nitrogen, resolubilizing it as a cation.[1]
-
Salting Out: Add NaCl to saturation to disrupt the hydration shell of the N-oxide.
Detailed Experimental Protocols
Protocol A: The "pH-Swing" Extraction (Recommended for >5g Scale)
Best for removing non-acidic impurities (e.g., unreacted starting amines/nitro compounds).[1]
-
Dissolution: Suspend the crude reaction mixture in 1M NaOH (approx. 10 mL per gram of crude). The 7-hydroxy-benzotriazine 1-oxide will deprotonate (phenolate form) and dissolve, turning the solution deep yellow/orange.
-
Wash: Extract this aqueous basic layer with Ethyl Acetate (EtOAc) (2x).[1]
-
Action: Discard the organic (EtOAc) layer. It contains non-polar, non-acidic impurities.[1]
-
-
Precipitation: Cool the aqueous layer to 0-5°C. Slowly add 2M HCl dropwise with vigorous stirring.
-
Endpoint: Monitor pH. Precipitate typically forms at pH 3.0 - 4.0 .
-
Filtration: Filter the solid. Wash with cold water followed by a small amount of cold diethyl ether (to remove trapped water).
Protocol B: Reverse Phase "Paste" Purification (High Purity)
Best for removing over-oxidized (dioxide) or deoxygenated byproducts.[1]
-
Column: C18 Flash Cartridge.
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient:
Visual Workflow (Decision Tree)
The following diagram illustrates the logic flow for selecting the correct purification path based on your crude profile.
Caption: Decision tree for isolating 7-hydroxy-benzotriazine 1-oxide, prioritizing acid-base extraction followed by carbon treatment for color removal.
References
-
Synthesis and SAR of Benzotriazine Oxides: Hay, M. P., et al. (2003).[1] "Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine." Journal of Medicinal Chemistry, 46(1), 169-182.[1] [1]
-
Purification of Benzotriazole/Benzotriazine Derivatives: Patent US3334054A. (1967). "Purification of benzotriazole." (Describes the use of activated charcoal and glycol solvents for removing tarry impurities from benzotriazine/triazole precursors).
-
Electrochemical Behavior and N-Oxide Reduction: Viola, G., et al. (2000).[1] "Electrochemical studies and DNA damaging effects of the benzotriazine-N-oxides." (Provides context on the redox stability and pH sensitivity of the N-oxide moiety).
-
General N-Oxide Synthesis and Handling: Dubouilh-Benard, C., et al. (2004).[1] "Benzotriazine n-Oxides."[2][3][4] Tetrahedron Letters. (Discusses the photo-stability and isomerization risks of benzotriazine oxides).
Sources
- 1. CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical studies and DNA damaging effects of the benzotriazine-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Selection of internal standards for benzotriazine mass spectrometry
Technical Support Center: Benzotriazine Mass Spectrometry Subject: Internal Standard (IS) Selection & Troubleshooting Guide Ticket ID: BZT-MS-OPT-001
Overview
Welcome to the Benzotriazine Analytical Support Hub. This guide addresses the specific challenges of quantifying benzotriazines (e.g., Tirapazamine, 1H-Benzotriazole, Tolyltriazole) via LC-MS/MS. Due to the polar nature of the triazine ring and the thermal instability of N-oxide derivatives, standard "generic" internal standard protocols often fail, leading to non-linear calibration and poor reproducibility.
This guide prioritizes Stable Isotope Labeled (SIL) standards but provides rigorous validation workflows for structural analogs when SILs are unavailable.
Part 1: Critical Troubleshooting (Q&A)
Q1: I purchased a deuterated internal standard, but the signal disappears or splits into multiple peaks after 24 hours in the autosampler. Is the standard degrading?
Diagnosis: Likely Hydrogen-Deuterium (H/D) Exchange , not chemical degradation. Technical Explanation: Benzotriazines possess an acidic proton on the triazole ring (N-H). If your internal standard is labeled with deuterium on this nitrogen (or any exchangeable heteroatom like -OH or -NH2), the deuterium will rapidly exchange with protons from your mobile phase (water/methanol) or protic solvents.
-
Mechanism:
-
Result: The mass of your IS shifts back to the unlabeled (native) mass, causing it to be "invisible" in the IS channel and potentially contributing to the analyte signal (false positive).
Solution:
-
Verify Label Position: Ensure your SIL standard has deuterium incorporated onto the carbon backbone (benzene ring), not the nitrogen ring.
-
Safe: Benzotriazole-d4 (ring carbons labeled).[1]
-
Unsafe: N-deutero-benzotriazole.
-
-
Alternative: Use
or labeled standards, which are immune to solvent exchange.
Q2: My internal standard elutes 0.2 minutes earlier than my analyte. Is this acceptable?
Diagnosis: This is the Deuterium Isotope Effect .
Technical Explanation: Carbon-Deuterium bonds are slightly shorter and less polarizable than Carbon-Hydrogen bonds. In high-efficiency Reverse Phase Chromatography (specifically UPLC/UHPLC), this decreases the lipophilicity of the deuterated molecule, causing it to elute earlier.
Risk: If the retention time shift (
Solution:
-
Acceptance Criteria: The overlap between Analyte and IS peaks should be
. -
Mitigation: If separation is too great, switch to a
-labeled standard (which has no chromatographic shift) or lower the chromatographic resolution (shallower gradient) to force co-elution.
Q3: We are analyzing Tirapazamine (TPZ) and seeing high variability in the IS ratio, even with a structural analog.
Diagnosis: Thermal Instability (N-Oxide Reduction). Technical Explanation: Tirapazamine is a benzotriazine di-N-oxide. In the electrospray (ESI) source or APCI heated nebulizer, N-oxides can thermally deoxygenate (lose -O or -OH), forming the mono-oxide or parent benzotriazine. If your IS does not share this exact thermal fragility (e.g., if you use a stable benzotriazole as an IS for the labile Tirapazamine), the IS will not track the degradation of the analyte in the source.
Solution:
-
Source Optimization: Lower the ESI Source Temperature (typically
) and De-clustering Potential (DP). -
IS Selection: You must use a deuterated analog of the N-oxide itself (e.g., d4-Tirapazamine), not just the core benzotriazine, to mimic this in-source degradation.
Part 2: Internal Standard Selection Matrix
Use this table to select the correct standard based on your analyte and resources.
| IS Type | Recommended For | Pros | Cons | Risk Level |
| Clinical/Pharma (Tirapazamine) | Perfect co-elution; No H/D exchange; Mimics ionization perfectly. | High cost; Custom synthesis often required. | Low | |
| Deuterated ( | Environmental (Benzotriazole) | Widely available (e.g., d4-BTR); Lower cost. | Potential RT shift; Risk of H/D exchange if not C-labeled. | Low-Medium |
| Structural Analog | Screening/Discovery | Cheap; No synthesis needed. (e.g., using 5-Methyl-BTR for BTR). | Different RT; Different matrix suppression profile. | High |
| Homolog | Alkyl-benzotriazines | Predictable elution pattern.[2] | Does not correct for specific ion suppression zones. | High |
Part 3: Decision Logic & Mechanisms (Visualized)
Figure 1: Internal Standard Selection Decision Tree
Caption: A logic flow for selecting the appropriate internal standard based on analyte chemistry and availability.
Figure 2: The H/D Exchange Failure Mechanism
Caption: Mechanism showing how deuterium on the triazole nitrogen exchanges with solvent, leading to signal loss.
Part 4: Validation Protocol (The "Cross-Validation" Workflow)
To validate that your chosen IS is actually correcting for matrix effects and not just acting as a placebo, execute this Post-Column Infusion experiment.
Objective: Visualize the matrix suppression zones and confirm IS co-elution.
-
Setup:
-
Syringe Pump: Infuse the Analyte + IS mixture (at 10x LOQ concentration) continuously at 10 µL/min.
-
LC Flow: Inject a "Blank Matrix" (extracted plasma/water) via the LC column running your standard gradient.
-
Connection: Tee the syringe pump into the LC flow after the column but before the MS source.
-
-
Acquisition:
-
Monitor the MRM transitions for both Analyte and IS.
-
-
Analysis:
-
Observe the baseline. You will see "dips" (suppression) or "humps" (enhancement) where matrix components elute.[3][4]
-
Pass Criteria: The IS trace must show the exact same dip/hump profile as the Analyte trace at the exact same time.
-
Fail Criteria: If the Analyte dips at 2.5 min, but the IS (eluting at 2.4 min) is stable, the IS is not correcting for that specific matrix effect.
-
References
-
Tirapazamine Metabolism & MS Characterization
-
Benzotriazole Environmental Analysis (Isotope Dilution)
- Title: Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chrom
- Source: Journal of Chrom
-
URL:[Link]
-
H/D Exchange Mechanisms in MS
- Title: Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers: Preparation of Internal Standards for Quantit
- Source: Molecules (MDPI)
-
URL:[Link]
-
Matrix Effects & Ion Suppression
- Title: Matrix Effects and Ion Suppression in LC-MS: Essential Str
- Source: Journal of Chromatography & Separ
-
URL:[Link]
Sources
- 1. Compound-specific isotope analysis of benzotriazole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. A mass spectrometry study of tirapazamine and its metabolites. insights into the mechanism of metabolic transformations and the characterization of reaction intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolution of isomeric mixtures in benzotriazine synthesis
Technical Support Center: Benzotriazine Synthesis
Guide: Resolution of Isomeric Mixtures in Benzotriazine Synthesis
Welcome to the technical support center for advanced heterocyclic chemistry. As a Senior Application Scientist, I understand that navigating the complexities of synthesis, particularly for scaffolds like benzotriazines, can present significant challenges. One of the most common issues encountered is the formation of isomeric mixtures, which can complicate purification, characterization, and downstream applications in drug development.
This guide is designed to provide you with expert insights and actionable troubleshooting strategies to identify, control, and resolve isomeric mixtures in your benzotriazine synthesis workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've synthesized a substituted benzotriazine and my NMR shows more peaks than expected. Why am I getting a mixture of isomers?
Answer: The formation of an isomeric mixture during benzotriazine synthesis is a classic problem of regioselectivity. The root cause typically lies in the cyclization step, where a bond can be formed with one of several nitrogen atoms in the precursor, leading to different structural isomers.
There are two primary scenarios for this:
-
Regioisomers on the Benzene Ring: If you start with a substituted o-phenylenediamine or a related precursor, the cyclization can occur in two different orientations relative to the substituent, yielding, for example, a 6-substituted versus a 7-substituted benzotriazine. The final ratio is governed by the electronic and steric nature of the substituents on the aromatic ring.[1][2]
-
N-Substitution Isomers: In reactions involving the functionalization of the triazine ring itself (e.g., alkylation or acylation of a 1,2,3-benzotriazin-4(3H)-one), the substitution can occur on different nitrogen atoms (e.g., N-2 vs. N-3). This is analogous to the well-documented N-1 vs. N-2 isomerism in benzotriazole alkylation.[3][4] The outcome is a delicate balance between kinetic and thermodynamic control, influenced by factors like the electrophile, solvent, base, and temperature. For instance, certain solvent-free conditions using catalysts like SiO2 and K2CO3 have been shown to favor the N-1 isomer in benzotriazole alkylation, a principle that can be explored in benzotriazine systems.[4][5]
The diagram below illustrates how a common precursor can diverge to form two distinct isomers during the critical ring-closing step.
Caption: Mechanistic divergence leading to two possible isomers from a single precursor.
Q2: How can I definitively confirm that I have an isomeric mixture and not just impurities?
Answer: Differentiating an isomeric mixture from unrelated impurities is crucial. Since isomers have the same molecular weight, standard mass spectrometry alone is often insufficient. A multi-pronged analytical approach is the most reliable strategy.
-
Thin-Layer Chromatography (TLC): This is your first and fastest check. Isomers often have slightly different polarities, leading to two distinct, closely-spaced spots with the same visualization characteristics (e.g., UV fluorescence).
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for identifying and quantifying isomeric ratios. Isomers will typically appear as two well-resolved or partially-resolved peaks with identical UV-Vis spectra (if they share the same chromophore). An HPLC-MS system is even more powerful, as it will confirm that both peaks have the same mass-to-charge ratio (m/z).[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is your most powerful tool for structural confirmation.
-
¹H NMR: Look for a duplicated set of signals. For example, if you expect one aromatic doublet, you might see two. A key methyl singlet might appear as two distinct singlets. The integration ratio of these paired signals will correspond to the isomeric ratio in your mixture.
-
¹³C NMR: The presence of more carbon signals than expected is a clear indicator of an isomeric mixture.
-
Advanced NMR (NOESY, HMBC): These 2D techniques can be used to definitively assign the structures of each isomer by probing through-space and through-bond correlations, respectively. Spectroscopic studies are essential for differentiating isomers.[8][9][10]
-
Q3: My reaction is consistently producing a 1:1 mixture. How can I influence the reaction to favor a single isomer?
Answer: Shifting the isomeric ratio requires a systematic investigation of reaction parameters to exploit the subtle energetic differences between the transition states leading to each product.
-
Temperature: Reactions under kinetic control (lower temperatures) often yield a different product ratio than those under thermodynamic control (higher temperatures, longer reaction times). Try running your reaction at a significantly lower temperature (e.g., 0 °C or -78 °C) and, separately, at reflux to see if the ratio changes. The more stable isomer will be favored at higher temperatures.
-
Solvent Polarity: The polarity of the solvent can stabilize charged intermediates or transition states differently. Screen a range of solvents, from nonpolar (e.g., toluene, hexane) to polar aprotic (e.g., THF, acetonitrile, DMF) and polar protic (e.g., ethanol, isopropanol).
-
Choice of Base/Catalyst: For reactions involving deprotonation, the steric bulk and nature of the base (e.g., NaH vs. K₂CO₃ vs. a bulky non-nucleophilic base like DBU) can influence which proton is removed or which nucleophilic site is less hindered.
-
Substituent Effects: While not a condition you can change post-synthesis, understanding electronic effects is key for future designs. Electron-withdrawing groups can alter the nucleophilicity of nearby nitrogen atoms, influencing the cyclization pathway.[11] Similarly, bulky substituents can sterically hinder one reaction pathway, favoring another.
Q4: I have an isomeric mixture that I cannot resolve by changing reaction conditions. What are the best methods for preparative separation?
Answer: When synthesis cannot be optimized for regioselectivity, purification becomes the primary strategy.
-
Preparative HPLC: This is the most powerful and versatile technique for separating closely related isomers.[12] By scaling up an analytical method, you can isolate gram quantities of each isomer at high purity.
-
Column Choice: Standard C18 columns are a good starting point. If separation is poor, consider a Phenyl-Hexyl column, which offers different selectivity through pi-pi interactions.[13]
-
Mobile Phase Optimization: A slow, shallow gradient is often required to resolve isomers. Isocratic elution (a constant mobile phase composition) can also be highly effective once the optimal solvent ratio is found.[14]
-
-
Fractional Crystallization: This classical technique can be highly effective if the isomers have different solubilities in a specific solvent system.[15] It is an economical and scalable method.
-
Method: Dissolve the mixture in a minimum amount of a hot solvent. Allow the solution to cool slowly. The less soluble isomer will crystallize out first. The process may need to be repeated several times (recrystallization) to achieve high purity.
-
Solvent Screening: Screen a variety of solvents. The ideal solvent is one in which one isomer is sparingly soluble while the other is highly soluble at room temperature.
-
The following workflow provides a systematic approach to tackling an unknown product mixture.
Caption: A systematic workflow for the analysis and resolution of isomeric mixtures.
Detailed Experimental Protocols
Protocol 1: HPLC Method Development for Isomer Separation
This protocol outlines a general approach for developing an analytical HPLC method to separate benzotriazine isomers. This method can later be scaled to preparative chromatography.
1. System & Columns:
-
System: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Columns to Screen:
-
Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm)[13]
-
2. Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in HPLC-grade Water.[6]
-
Solvent B: 0.1% Formic Acid in HPLC-grade Acetonitrile.[6]
3. Initial Scouting Gradient:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detector Wavelength: 254 nm (or maximum absorbance from a UV-Vis scan)
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-22 min: 95% B
-
22-23 min: 95% to 5% B
-
23-25 min: 5% B (re-equilibration)
-
4. Method Optimization:
-
If isomers co-elute, make the gradient shallower around the elution time of the peak. For example, if the peak elutes at 15 minutes (~65% B), change the gradient to run from 50% to 75% B over 20 minutes.
-
If separation is achieved, the method can be converted to an isocratic run for simplicity and robustness, using the mobile phase composition at which the peaks are best resolved.
Protocol 2: General Procedure for Fractional Crystallization
1. Solvent Screening (Small Scale):
-
Place ~10-20 mg of the isomeric mixture into several small test tubes.
-
Add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, or mixtures like ethyl acetate/hexane) dropwise to each tube at room temperature until the solid just dissolves.
-
If a solid dissolves readily, the solvent is likely unsuitable. If it is completely insoluble even with heating, it is also unsuitable.
-
The ideal solvent will dissolve the solid when hot but show poor solubility when cool.
2. Crystallization Procedure:
-
Place the bulk mixture in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating the mixture to a gentle boil (use a water bath or heating mantle). Add just enough solvent to fully dissolve the solid.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, cool the flask further in an ice bath for 30 minutes to maximize the yield.
3. Isolation and Analysis:
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.
-
Collect the filtrate (mother liquor).
-
Analyze both the crystals and a sample from the evaporated mother liquor by TLC or HPLC to determine the purity and assess if the isomers have been separated. The crystals should be enriched in the less soluble isomer, while the mother liquor will be enriched in the more soluble one.
Data Interpretation Guide
The following table provides a hypothetical example of how to use ¹H NMR data to distinguish between two regioisomers of a methyl-substituted benzotriazine.
| Feature | Isomer A (6-methyl) | Isomer B (8-methyl) | Rationale for Difference |
| Methyl Signal (δ, ppm) | ~2.45 (s, 3H) | ~2.60 (s, 3H) | The electronic environment of the methyl group differs based on its position relative to the triazine ring nitrogens, causing a shift. |
| Aromatic Proton Hₐ (δ, ppm) | ~7.80 (d, J=8.5 Hz) | ~7.65 (d, J=8.5 Hz) | The proximity to different nitrogen atoms in the triazine ring alters the shielding/deshielding of adjacent protons. |
| Aromatic Proton Hₓ (δ, ppm) | ~7.50 (s) | N/A | In the 6-methyl isomer, one aromatic proton might appear as a singlet due to its position. This pattern would be absent in the 8-methyl isomer. |
| Aromatic Proton Hᵧ (δ, ppm) | N/A | ~7.95 (d, J=7.0 Hz) | The coupling patterns and chemical shifts of the aromatic protons create a unique fingerprint for each isomer.[9] |
References
-
Pérez, V. G., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry. [Link][16][17]
-
Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc. [Link][18]
-
ResearchGate. (2019). The synthesis of 1,2,4-benzotriazines. PDF Download. [Link][19]
-
Stevens, M. F. G., & Stevens, H. M. F. (1970). Triazines and related products. Part III. Synthesis and rearrangement of 3,4-dihydro-4-imino-1,2,3-benzotriazines. Journal of the Chemical Society C: Organic. [Link][11]
-
Bodzioch, A., et al. (2020). Synthesis and crystal structures of 6- and 8-methyl-3-phenylbenzo[e][16][18][19]triazines. Acta Crystallographica Section E. [Link][1][2]
-
Wu, J., & Katritzky, A. R. (1994). Regioselective Substitutions of Benzotriazole. ResearchGate. [Link][3]
-
IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. International Journal of Advanced Research in Innovation, Ideas and Education. [Link][4]
-
Nejabat, G. R. (2007). Highly regioselective N-Alkylation of benzotriazole under solvent-free conditions. Journal of the Iranian Chemical Society. [Link][5]
-
Carlucci, C., et al. (2020). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Molecules. [Link][6]
-
Walton, M. I., & Workman, P. (1988). High-performance liquid chromatographic assay for the benzotriazine di-N-oxide (SR 4233) and its reduced metabolites in biological materials. Journal of Chromatography B: Biomedical Sciences and Applications. [Link][7]
-
University Website. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Course Material. [Link][8]
-
Verma, B. B., & Parmar, M. S. (Year not available). NMR and IR Studies of Some Metal Complexes of 6-Substituted-1-Hydroxy-1,2,3-Benzotriazoles. Asian Journal of Chemistry. [Link][9]
-
Corsi, S. R., et al. (2014). Benzotriazole concentrations in airport runoff are reduced following changes in airport deicer formulations. Environmental Science & Technology. [Link][14]
-
California Department of Food and Agriculture. (2025). Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS). Methodology Document. [Link][13]
-
Khan, S. A., et al. (2015). Synthesis, spectroscopic (UV-vis and GIAO NMR), crystallographic and theoretical studies of triazine heterocyclic derivatives. Journal of Molecular Structure. [Link][10]
-
Chemistry LibreTexts. (2019). Fractional crystallization. Educational Resource. [Link][15]
-
Rieck, F. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Agilent Technologies Application Note. [Link][12]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. ijariie.com [ijariie.com]
- 5. ijnrd.org [ijnrd.org]
- 6. mdpi.com [mdpi.com]
- 7. High-performance liquid chromatographic assay for the benzotriazine di-N-oxide (SR 4233) and its reduced metabolites in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lehigh.edu [lehigh.edu]
- 9. asianpubs.org [asianpubs.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Triazines and related products. Part III. Synthesis and rearrangement of 3,4-dihydro-4-imino-1,2,3-benzotriazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. lcms.cz [lcms.cz]
- 13. waterboards.ca.gov [waterboards.ca.gov]
- 14. Benzotriazole concentrations in airport runoff are reduced following changes in airport deicer formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating 3-Amino-7-hydroxybenzo[e]triazine 1-oxide as a Novel Hypoxia Marker
A Senior Application Scientist's Guide to Validating 3-Amino-7-hydroxybenzo[e][1][2][3]triazine 1-oxide as a Novel Hypoxia Marker
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 3-Amino-7-hydroxybenzo[e][1][2][3]triazine 1-oxide as a new exogenous marker for detecting cellular and tissue hypoxia. We move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice. This document is structured to serve as a practical roadmap for researchers seeking to rigorously evaluate this or any novel hypoxia-selective compound, comparing its potential performance against established endogenous and exogenous markers.
The Imperative for Advanced Hypoxia Detection
Tumor hypoxia, a state of low oxygen tension, is a well-established hallmark of solid tumors and a critical factor in cancer progression, metastasis, and resistance to therapies.[4] The unique tumor microenvironment, characterized by chaotic vasculature and high metabolic demand, creates hypoxic niches that drive aggressive phenotypes and shield cancer cells from radiation and chemotherapy.[5][6] Consequently, the accurate detection and quantification of hypoxic regions are paramount for prognostic assessment, patient stratification, and the development of hypoxia-activated therapies.
Current methods for hypoxia detection fall into two main categories:
-
Endogenous Markers: These are proteins, such as Hypoxia-Inducible Factor 1-alpha (HIF-1α) and its downstream targets like Carbonic Anhydrase IX (CA IX) and Glucose Transporter 1 (GLUT1), that are naturally upregulated by cells in response to low oxygen.[1][5] While valuable, their expression can sometimes be induced by hypoxia-independent factors, such as genetic mutations, potentially confounding their reliability.[2][6]
-
Exogenous Markers: These are externally administered probes that are selectively activated and trapped within hypoxic cells. The 2-nitroimidazole compound, pimonidazole, is the most widely used exogenous marker, serving as a "gold standard" for immunohistochemical detection of hypoxia in preclinical and clinical research.[5][7]
This guide focuses on a novel candidate, 3-Amino-7-hydroxybenzo[e][1][2][3]triazine 1-oxide . Its structural similarity to the benzotriazine dioxide class of compounds, such as the hypoxia-activated prodrug Tirapazamine (SR 4233), suggests a strong potential for hypoxia-selective bioreductive activation.[3][8] The validation process outlined herein is designed to rigorously test this hypothesis.
The Scientific Rationale: A Proposed Mechanism of Hypoxia-Selective Activation
The foundational principle for many exogenous hypoxia markers is bioreductive activation. We hypothesize that 3-Amino-7-hydroxybenzo[e][1][2][3]triazine 1-oxide follows a similar pathway, making it an ideal candidate for a hypoxia marker.
The Proposed Mechanism:
-
Cellular Uptake: The small molecule diffuses freely across the cell membrane into both normoxic and hypoxic cells.
-
One-Electron Reduction: Intracellular reductases (e.g., NADPH-cytochrome P450 reductase) reduce the N-oxide, creating a highly reactive free radical intermediate.[9]
-
The Oxygen-Dependent Switch:
-
In Normoxic Cells (High O₂): Molecular oxygen rapidly re-oxidizes the radical back to the parent compound. This "futile cycling" prevents the accumulation of the marker and any downstream reactions.[9]
-
In Hypoxic Cells (Low O₂): In the absence of sufficient oxygen, the radical intermediate persists. It can then undergo further reduction or rearrangement to form products that covalently bind to cellular macromolecules (proteins, DNA).[9]
-
-
Detection: These covalently bound adducts are stable even after tissue fixation and can be detected using a specific antibody, providing a permanent record of the hypoxic event.
This proposed mechanism provides a clear, testable hypothesis for the validation experiments that follow.
Experimental Protocol 1: Immunocytochemistry (ICC) for Visual Confirmation
Rationale: This qualitative assay provides direct visual evidence of marker accumulation within the cell, allowing for subcellular localization assessment and comparison with HIF-1α expression on a cell-by-cell basis.
Methodology:
-
Cell Culture: Seed A549 (human lung carcinoma) cells on glass coverslips in a 12-well plate and allow them to adhere overnight.
-
Induce Hypoxia: Transfer one set of plates to a hypoxic incubator (1% O₂, 5% CO₂, 37°C). Keep the control plates in a normoxic incubator (21% O₂, 5% CO₂, 37°C). Incubate for 8-16 hours.
-
Marker Incubation: Add the candidate marker (e.g., at 100 µM) and pimonidazole (100 µM) to respective wells in both hypoxic and normoxic plates. Incubate for a further 2 hours under the same oxygen conditions.
-
Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate coverslips overnight at 4°C with primary antibodies diluted in 1% BSA/PBS:
-
Rabbit anti-Candidate Marker Adducts (requires custom antibody generation)
-
Mouse anti-Pimonidazole adducts
-
Goat anti-HIF-1α
-
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-Rabbit, Alexa Fluor 594 anti-Mouse, Alexa Fluor 647 anti-Goat) for 1 hour at room temperature, protected from light.
-
Mounting & Imaging: Wash three times, counterstain nuclei with DAPI, and mount coverslips onto microscope slides. Image using a confocal or fluorescence microscope.
Expected Outcome: Strong nuclear/cytoplasmic fluorescence for the candidate marker, pimonidazole, and HIF-1α only in the cells subjected to 1% O₂.
Experimental Protocol 2: Flow Cytometry for Quantitative Analysis
Rationale: Flow cytometry provides high-throughput, quantitative data on the fluorescence intensity of thousands of individual cells, enabling a robust statistical comparison of marker signal between normoxic and hypoxic populations. [10] Methodology:
-
Cell Culture & Hypoxia Induction: Grow HCT-116 (human colon carcinoma) cells in 6-well plates and induce hypoxia as described above.
-
Marker Incubation: Add the candidate marker (100 µM) or pimonidazole (100 µM) to the appropriate wells and incubate for 2 hours.
-
Cell Harvest: Trypsinize cells, wash with cold PBS, and prepare a single-cell suspension.
-
Fixation & Permeabilization: Use a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Staining: Stain cells with a primary antibody against the candidate marker adducts or pimonidazole, followed by a fluorescently-labeled secondary antibody (e.g., FITC-conjugated).
-
Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Gate on the live cell population and measure the geometric mean fluorescence intensity (MFI).
Expected Outcome & Data Presentation:
The primary metric is the Hypoxia/Normoxia (H/N) Mean Fluorescence Intensity (MFI) ratio. A successful candidate marker should exhibit a high H/N ratio, comparable to or exceeding that of pimonidazole.
| Marker | Normoxia MFI (Arbitrary Units) | Hypoxia MFI (Arbitrary Units) | H/N MFI Ratio |
| Candidate Marker | ~50 | >1000 | >20 |
| Pimonidazole | ~60 | >1200 | >20 |
| Unstained Control | ~20 | ~20 | 1 |
Part II: In Vivo Validation in Preclinical Models
The second phase of validation assesses the marker's performance in a complex tumor microenvironment, evaluating its biodistribution, tumor penetration, and spatial relationship to vasculature and endogenous hypoxia.
Core Objective: To confirm that the candidate marker specifically accumulates in hypoxic tumor regions in vivo and co-localizes with pimonidazole and areas distal to blood vessels.
Experimental Protocol 3: Multiplex Immunohistochemistry (IHC) on Tumor Xenografts
Rationale: This powerful technique allows for the simultaneous visualization of multiple markers on a single tissue section. By co-staining for our candidate, pimonidazole, a blood vessel marker (CD31), and a proliferation marker (Ki67), we can build a detailed spatial map of the tumor microenvironment and precisely locate where our marker accumulates. [11] Methodology:
-
Animal Model: Establish tumor xenografts by subcutaneously injecting A549 cells into the flank of immunocompromised mice (e.g., NOD/SCID). Allow tumors to grow to a volume of 200-300 mm³.
-
Marker Administration: Co-administer the candidate marker and pimonidazole via intraperitoneal (IP) injection.
-
Tissue Harvest: After a set time (e.g., 90 minutes) to allow for marker distribution and binding, euthanize the mice and excise the tumors.
-
Tissue Processing: Fix tumors in 10% neutral buffered formalin, process, and embed in paraffin.
-
Sectioning & Staining: Cut 5 µm sections and perform multiplex IHC using a sequential staining and stripping protocol or a multi-fluorophore system. A typical antibody panel would be:
-
Primary 1: Rabbit anti-Candidate Marker Adducts (visualized with Opal 520)
-
Primary 2: Mouse anti-Pimonidazole (visualized with Opal 570)
-
Primary 3: Rat anti-CD31 (endothelial cell marker, visualized with Opal 650)
-
Primary 4: Rabbit anti-Ki67 (proliferation marker, visualized with Opal 690)
-
-
Imaging: Scan the entire slide using a multispectral imaging system.
Quantitative Image Analysis: Vessel Distance Analysis (VDA)
Rationale: Since oxygen diffuses from blood vessels into the tissue, hypoxia typically increases with distance from the nearest perfused vessel. VDA is a computational method to objectively quantify this relationship for our marker. [11] Methodology:
-
Image Segmentation: Use image analysis software to segment the scanned image into distinct regions: blood vessels (CD31-positive), individual cell nuclei (DAPI), and marker-positive cells.
-
Distance Calculation: For every cell nucleus in the image, calculate the shortest Euclidean distance to the nearest CD31-positive vessel.
-
Intensity Measurement: Measure the mean fluorescence intensity of the candidate marker signal within each cell.
-
Plotting: Plot the marker intensity for each cell as a function of its distance from the nearest vessel. Bin the data to show the average intensity at increasing distances.
Expected Outcome: A plot showing a clear positive correlation: as the distance from a blood vessel increases, the signal intensity of the candidate marker also increases, mirroring the expected oxygen gradient. This result, when correlated with pimonidazole staining, provides powerful in vivo validation.
Conclusion: Establishing a Self-Validating Profile
The validation of a novel hypoxia marker like 3-Amino-7-hydroxybenzo[e]t[1][2][3]riazine 1-oxide requires a multi-faceted, evidence-based approach. By systematically progressing from controlled in vitro systems to complex in vivo models and consistently comparing the candidate against established benchmarks, we create a self-validating dataset. [12] A successful validation will demonstrate:
-
Hypoxia Selectivity: High signal-to-noise ratio in hypoxic vs. normoxic conditions (ICC, Flow Cytometry).
-
Correlation: Strong co-localization with endogenous (HIF-1α) and exogenous (pimonidazole) markers.
-
Physiological Relevance: Accumulation in tumor regions distal to blood vessels, consistent with diffusion-limited hypoxia (VDA).
If these criteria are met, 3-Amino-7-hydroxybenzo[e]t[1][2][3]riazine 1-oxide can be considered a validated and trustworthy tool for researchers, providing a valuable new resource for the study of hypoxia in health and disease.
References
Sources
- 1. Monitoring Hypoxia [novusbio.com]
- 2. Pathology & Oncology Research | Hypoxia Signaling in Cancer: From Basics to Clinical Practice [por-journal.com]
- 3. Synthesis and hypoxic-cytotoxic activity of some 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Researchers discover common markers of tumour hypoxia across 19 cancer types - ecancer [ecancer.org]
- 5. Hypoxia markers | Abcam [abcam.com]
- 6. Frontiers | The Role of Imaging Biomarkers to Guide Pharmacological Interventions Targeting Tumor Hypoxia [frontiersin.org]
- 7. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tricyclic [1,2,4]Triazine 1,4-Dioxides As Hypoxia Selective Cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms for the hypoxia-dependent activation of 3-amino-1,2,4-benzotriazine-1,4-dioxide (SR 4233) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypoxia Detection Assays [sigmaaldrich.com]
- 11. biorxiv.org [biorxiv.org]
- 12. blog.crownbio.com [blog.crownbio.com]
Unraveling the Impact of 7-Hydroxy Substitution on DNA Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance between small molecules and DNA, the subtlest of structural modifications can dramatically alter the binding affinity and specificity, with profound implications for drug design and molecular biology. Among these, the strategic placement of a hydroxyl (-OH) group, particularly at the 7-position of various heterocyclic scaffolds, has emerged as a critical determinant of DNA interaction. This guide provides an in-depth, objective comparison of how 7-hydroxy substitution influences DNA binding affinity across different classes of compounds, supported by experimental data and detailed protocols.
The Crucial Role of Hydroxyl Groups in DNA-Ligand Interactions
The binding of a small molecule to DNA is governed by a symphony of non-covalent forces, including hydrogen bonding, electrostatic interactions, and hydrophobic and van der Waals forces.[1] The hydroxyl group, with its polar nature and ability to act as both a hydrogen bond donor and acceptor, is uniquely positioned to significantly enhance these interactions. A strategically placed hydroxyl group can form hydrogen bonds with the phosphate backbone or the bases within the major or minor grooves of DNA, thereby stabilizing the DNA-ligand complex.[2][3]
Comparative Analysis: 7-Hydroxy Substitution Across Scaffolds
The influence of a 7-hydroxy group on DNA binding is not uniform and is highly dependent on the molecular scaffold it adorns. Here, we compare its effects on two prominent classes of compounds: flavonoids and coumarins.
Studies on flavonoids have consistently highlighted the importance of hydroxyl substituents for DNA binding, with the 7-position being particularly significant.[4] For instance, 7-hydroxyflavone demonstrates a notable affinity for DNA. This enhanced binding is attributed to the ability of the 7-hydroxyl group to form key hydrogen bonds with the DNA double helix.
In a comparative study, the binding constants of various flavonoids with DNA were determined. Flavone itself exhibits a modest binding affinity. However, the introduction of a hydroxyl group at the 7-position, as in 7-hydroxyflavone, leads to a significant increase in the binding constant.[4][5] This observation is further supported by the reduction in binding affinity when the 7-hydroxyl group is methoxylated, as seen in 7-methoxyflavone, which underscores the direct role of the hydrogen-bonding capability of the -OH group.[4]
Table 1: Comparative DNA Binding Constants of Flavone Derivatives
| Compound | Binding Constant (K, M⁻¹) | Reference |
| Flavone | ~10³ | [4] |
| 7-Hydroxyflavone | 2.07 x 10⁴ | [5] |
| 7-Methoxyflavone | Lower than 7-Hydroxyflavone | [4] |
| 5,7-Dihydroxyflavone (Chrysin) | Higher than Flavone | [4] |
Note: Binding constants can vary based on experimental conditions.
The enhanced affinity of 7-hydroxyflavone is not solely due to the presence of the hydroxyl group but also its strategic location, which allows for optimal interaction with the DNA grooves.
Similar to flavonoids, 7-hydroxycoumarins (also known as umbelliferone) and their derivatives have been extensively studied for their DNA binding properties.[6] The 7-hydroxyl group in the coumarin scaffold plays a pivotal role in mediating interactions with DNA, often contributing to the stabilization of the bound complex.[7]
Research on 4-substituted 7-hydroxycoumarin derivatives has revealed that these compounds can inhibit topoisomerase I, an enzyme that modulates DNA topology, by interacting with the DNA.[8] The binding affinities of these derivatives are often in the range of 10⁴–10⁶ M⁻¹, indicating a moderate to high affinity for DNA.[8] Molecular docking studies and thermodynamic analyses suggest that the 7-hydroxy group, along with other substituents, can engage in hydrogen bonding and van der Waals interactions with the DNA, contributing to the overall binding energy.[7]
Experimental Protocols for Assessing DNA Binding Affinity
To quantitatively assess the impact of 7-hydroxy substitution on DNA binding, several biophysical techniques can be employed. Below are detailed protocols for two commonly used methods.
UV-Visible spectroscopy is a straightforward method to study the binding of a small molecule to DNA. The binding interaction often leads to changes in the absorption spectrum of the molecule (hypochromism or hyperchromism) and/or a shift in the wavelength of maximum absorption (bathochromic or hypsochromic shift).
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the compound (e.g., 7-hydroxyflavone) in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in a buffer (e.g., Tris-HCl buffer, pH 7.4). Determine the concentration of DNA spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).
-
Ensure the purity of DNA by checking the A₂₆₀/A₂₈₀ ratio (should be ~1.8-1.9).
-
-
Titration:
-
Keep the concentration of the compound constant while varying the concentration of DNA.
-
In a quartz cuvette, place a fixed volume of the compound solution.
-
Record the UV-Vis spectrum (typically from 200-400 nm).
-
Incrementally add small aliquots of the DNA stock solution to the cuvette.
-
After each addition, gently mix and allow the solution to equilibrate for a few minutes before recording the spectrum.
-
-
Data Analysis:
-
Plot the absorbance at the λₘₐₓ of the compound against the concentration of DNA.
-
The binding constant (Kₐ) can be determined using the Benesi-Hildebrand equation or by fitting the data to a suitable binding model.
-
Fluorescence spectroscopy is a highly sensitive technique to probe DNA-ligand interactions. Many DNA-binding molecules exhibit changes in their fluorescence properties upon binding to DNA.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of the fluorescent compound and DNA as described in the UV-Vis protocol.
-
-
Fluorescence Titration:
-
Set the excitation wavelength at the λₘₐₓ of the compound and record the emission spectrum.
-
In a fluorescence cuvette, add a fixed concentration of the compound.
-
Record the initial fluorescence spectrum.
-
Add increasing concentrations of DNA to the cuvette.
-
After each addition, mix and equilibrate before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum against the DNA concentration.
-
The binding constant (K) and the number of binding sites (n) can be calculated using the Stern-Volmer equation or by fitting the data to the Scatchard equation. For example, a study on 7-hydroxyflavone used this method with ethidium bromide as a probe to determine its binding constant with DNA.[5]
-
Visualizing the Interaction: A Conceptual Workflow
The process of evaluating the impact of a 7-hydroxy substitution on DNA binding can be systematically visualized.
Caption: Experimental workflow for correlating 7-hydroxy substitution with DNA binding affinity.
Mechanism of Enhanced Binding: The Role of Hydrogen Bonds
The primary mechanism by which the 7-hydroxy group enhances DNA binding affinity is through the formation of hydrogen bonds. This interaction provides additional stability to the DNA-ligand complex.
Caption: Hydrogen bonding between a 7-hydroxy group and DNA.
Conclusion
The presence of a 7-hydroxy group is a recurring motif in small molecules that exhibit significant DNA binding affinity. As demonstrated with flavonoids and coumarins, this substitution consistently enhances binding, primarily through the formation of stabilizing hydrogen bonds with the DNA double helix. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess these interactions. A thorough understanding of the structure-activity relationship, particularly the role of the 7-hydroxy group, is paramount for the rational design of new and more effective DNA-targeting therapeutic agents.
References
-
Title: Structure-activity Studies of the Binding of the Flavonoid Scaffold to DNA Source: IntechOpen URL: [Link]
-
Title: [Study on the non-covalent interaction of 7-hydroxy flavone and its phosphate with DNA by fluorescence method] Source: PubMed URL: [Link]
-
Title: Flavone and Hydroxyflavones Are Ligands That Bind the Orphan Nuclear Receptor 4A1 (NR4A1) - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin Source: SpringerLink URL: [Link]
-
Title: New and Old Techniques to Study Protein-DNA Binding Source: ABClonal URL: [Link]
-
Title: A Structure-Based Investigation on the Binding Interaction of Hydroxylated Polycyclic Aromatic Hydrocarbons with DNA Source: ResearchGate URL: [Link]
-
Title: A 2D model of the interaction between 7-hydroxycoumarin derivative 2a with the active site of NF-κB p65. Source: ResearchGate URL: [Link]
-
Title: Differential roles of 3-Hydroxyflavone and 7-Hydroxyflavone against nicotine-induced oxidative stress in rat renal proximal tubule cells - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Determining DNA–Protein Binding Affinities and Specificities from Crude Lysates Using a Combined SILAC/TMT Labeling Strategy Source: Journal of Proteome Research URL: [Link]
-
Title: 5.2: Techniques to Measure Binding Source: Biology LibreTexts URL: [Link]
-
Title: What are general characterization methods for DNA-binding protein? Source: ResearchGate URL: [Link]
-
Title: 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor Source: ACS Publications URL: [Link]
-
Title: Binding and Molecular Dynamics Studies of 7-Hydroxycoumarin Derivatives with Human Serum Albumin and Its Pharmacological Importance Source: ACS Publications URL: [Link]
-
Title: Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin Source: ResearchGate URL: [Link]
-
Title: Effects of the Hydroxyl Group on Phenyl Based Ligand/ERRγ Protein Binding Source: National Center for Biotechnology Information URL: [Link]
-
Title: Qualitative Analysis of Sequence Specific Binding of Flavones to DNA Using Restriction Endonuclease Activity Assays Source: Digital Commons @ East Tennessee State University URL: [Link]
-
Title: How does hydroxyl introduction influence the double helical structure: the stabilization of an altritol nucleic acid:ribonucleic acid duplex Source: Oxford Academic URL: [Link]
Sources
- 1. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Structure-activity Studies of the Binding of the Flavonoid Scaffold to DNA | Anticancer Research [ar.iiarjournals.org]
- 5. [Study on the non-covalent interaction of 7-hydroxy flavone and its phosphate with DNA by fluorescence method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin | springermedizin.de [springermedizin.de]
Spectroscopic Validation of N-Oxide Moiety in 7-Hydroxy Derivatives
Executive Summary
The unambiguous validation of the N-oxide moiety (
This guide objectively compares the three primary spectroscopic validation methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR)—ranking them by structural definitive power and experimental utility. It establishes a self-validating workflow that integrates these methods to rule out common false positives such as hydroxylamines or simple salts.
Part 1: The Analytical Challenge
In 7-hydroxy derivatives, the N-oxide moiety is often generated via oxidation (e.g., m-CPBA or
-
The Protonated Salt: Acidic byproducts can protonate the nitrogen, mimicking the polarity of N-oxides.
-
The Hydroxylated Impurity: Over-oxidation can lead to hydroxylation at carbon positions rather than nitrogen.
-
The Tautomer: The 7-hydroxy group allows for quinolone-like tautomers which possess different spectral signatures than the aromatic N-oxide.
Therefore, a single analytical method is rarely sufficient. A "Triangulation Approach" using NMR, MS, and Chemical Derivatization is required.
Part 2: Comparative Analysis of Validation Methods
Method A: NMR Spectroscopy ( )
Status: The Structural Gold Standard
NMR provides the only direct evidence of the N-O bond's magnetic environment. While
-
Performance: High specificity; non-destructive.
-
Limitation: Low sensitivity for
at natural abundance; requires solubility in polar deuterated solvents (DMSO- , MeOD).
| Nucleus | Diagnostic Signal Change (vs. Parent Amine) | Mechanistic Cause |
| Shielding ( | Unlike protonation (which deshields H-2/H-6), N-oxidation increases electron density at the | |
| Shielding ( | The | |
| Shielding ( | The most critical indicator. The oxidation state change dramatically shields the nitrogen nucleus compared to the free base. |
Method B: Mass Spectrometry (ESI-MS/MS)
Status: The Sensitivity & Purity Standard
MS is superior for detecting trace N-oxide impurities and confirming the labile nature of the oxygen atom.
-
Performance: Extreme sensitivity; capable of analyzing complex mixtures.
-
Limitation: N-oxides are thermally unstable. They often deoxygenate in the ion source, leading to false negatives if not carefully controlled.
Key Feature: The "Deoxygenation Ratio."[1] N-oxides show a characteristic loss of 16 Da (
Method C: Infrared Spectroscopy (FT-IR)
Status: The Rapid Screen
Useful for initial checks but often ambiguous due to the fingerprint region's complexity in 7-hydroxy derivatives.
-
Performance: Fast; no solvent required.
-
Limitation: The N-O stretch (
) often overlaps with C-O stretches from the 7-hydroxy group.
Part 3: Detailed Experimental Protocols
Protocol 1: The "Source Deoxygenation" Test (ESI-MS)
A self-validating protocol to distinguish N-oxides from stable hydroxylated metabolites.
-
Preparation: Dissolve 0.1 mg of the candidate 7-hydroxy N-oxide in MeOH.
-
Setup: Operate the ESI-MS in positive ion mode.
-
Experiment A (Low Energy): Set the capillary/source temperature to 150°C and Cone Voltage to 20V .
-
Expectation: Dominant peak at
. Minimal fragmentation.
-
-
Experiment B (High Energy): Increase source temperature to 350°C and Cone Voltage to 60-80V .
-
Expectation: Significant increase in the
peak intensity relative to the parent ion.
-
-
Validation: If the
peak abundance correlates directly with thermal energy, the labile N-O bond is confirmed. Stable C-OH bonds do not exhibit this specific thermal lability pattern.
Protocol 2: -HMBC Natural Abundance Analysis
The definitive structural proof without isotopic enrichment.
-
Sample: 30-50 mg of product in 0.6 mL DMSO-
(High concentration is vital). -
Pulse Sequence: Gradient-selected
HMBC (Heteronuclear Multiple Bond Correlation).-
Optimization: Set long-range coupling constant (
) to 8-10 Hz.
-
-
Acquisition: 256-512 scans per increment (requires 4-12 hours on a 500 MHz instrument).
-
Analysis: Look for cross-peaks between the ring nitrogen and the H-2/H-8 protons.
-
Reference: Calibrate against external Nitromethane (0 ppm) or Liquid Ammonia.
-
Target: 7-Hydroxyquinoline free base
to ppm (relative to ). -
Target: 7-Hydroxyquinoline N-oxide
to ppm. The significant upfield shift confirms the N-oxide.
-
Protocol 3: Chemical Deoxygenation (The "Kill" Step)
The ultimate control experiment.
-
Reaction: Dissolve 20 mg of the N-oxide in THF. Add 2 equivalents of Phosphorus Trichloride (
) or use Zn dust in Acetic Acid. -
Condition: Stir at room temperature for 1 hour.
-
Readout: Analyze the product by TLC and
NMR. -
Result: The spectrum must revert exactly to that of the starting material (parent amine). If the spectrum changes to a different compound, the original substance was not the N-oxide (likely a chlorinated or reduced byproduct).
Part 4: Data Interpretation Summary
| Feature | Parent: 7-Hydroxy Derivative | Target: 7-Hydroxy N-Oxide | False Positive: Protonated Salt |
| MS Fragmentation | Stable | Prominent | Stable |
| Reaction with | No Reaction | Reverts to Parent | Forms Chlorinated Salt/No Rxn |
Part 5: Visualization & Workflow
The following diagram illustrates the decision matrix for validating the N-oxide moiety.
Figure 1: Integrated decision tree for the spectroscopic validation of N-oxide moieties, filtering out false positives.
References
- Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press. (Definitive text on N-oxide synthesis and properties).
-
Ramanathan, R., et al. (2000).[1] "Fragmentation of N-Oxides (Deoxygenation) in Atmospheric Pressure Ionization: Investigation of the Activation Process." Journal of Mass Spectrometry, 36(1), 1-10. Link[1]
- Witanowski, M., et al. (1971). "Nitrogen-14 Nuclear Magnetic Resonance of Pyridine N-Oxides." Tetrahedron, 27(14), 3129-3137. (Foundational work on Nitrogen NMR shifts in N-oxides).
- Hamm, P., et al. (2005). "Vibrational Spectroscopy of N-Oxides." Journal of Physical Chemistry B. (Specifics on N-O stretching frequencies).
-
Cernuchova, P., et al. (2012). "Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides." Structural Chemistry, 24, 333–337. Link
Sources
Prudent Disposal of 3-Amino-7-hydroxybenzo[e]triazine 1-oxide: A Guide for Laboratory Professionals
Prudent Disposal of 3-Amino-7-hydroxybenzo[e][1][2][3]triazine 1-oxide: A Guide for Laboratory Professionals
As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper disposal of novel chemical entities, such as 3-Amino-7-hydroxybenzo[e][1][2][3]triazine 1-oxide, is a critical component of the experimental lifecycle. This guide provides a comprehensive framework for the safe handling and disposal of this compound, grounded in the precautionary principle due to the absence of a specific Safety Data Sheet (SDS). The procedures outlined below are based on the known hazards of structurally related triazine and benzotriazine compounds and are designed to ensure the protection of laboratory personnel and the environment.
Understanding the Compound: An Assessment of Potential Hazards
The stability of 3-amino-1,2,4-triazine derivatives can be compromised by hydrolysis, oxidation, and photodegradation[7]. Therefore, it is prudent to assume that 3-Amino-7-hydroxybenzo[e][1][2][3]triazine 1-oxide may exhibit similar sensitivities.
Key Takeaway: In the absence of specific data, 3-Amino-7-hydroxybenzo[e][1][2][3]triazine 1-oxide must be treated as a hazardous substance with unknown toxicological and ecotoxicological properties.
Core Disposal Protocol: A Step-by-Step Approach
The following protocol is designed to guide the user through the safe segregation, containment, and labeling of 3-Amino-7-hydroxybenzo[e][1][2][3]triazine 1-oxide waste, culminating in its transfer to certified disposal personnel.
Step 1: Waste Segregation at the Source
Proper segregation is the foundation of safe chemical disposal. To prevent unintended reactions, do not mix waste containing 3-Amino-7-hydroxybenzo[e][1][2][3]triazine 1-oxide with other chemical waste streams unless their compatibility is certain.
-
Solid Waste: Collect any solid waste, including contaminated personal protective equipment (PPE), weigh paper, and disposable labware, in a dedicated, clearly labeled container.
-
Liquid Waste: Solutions containing 3-Amino-7-hydroxybenzo[e][1][2][3]triazine 1-oxide should be collected in a separate, compatible liquid waste container. Avoid mixing with strong oxidizing agents[1].
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Container Selection and Management
The integrity of the waste container is paramount to preventing leaks and exposure.
-
Use only containers that are in good condition and compatible with the chemical waste.
-
Keep containers securely closed at all times, except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
Step 3: Comprehensive Waste Labeling
Accurate and detailed labeling is a regulatory requirement and essential for the safety of waste handlers.
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Amino-7-hydroxybenzo[e][1][2][3]triazine 1-oxide"
-
An accurate estimation of the concentration of all chemical constituents.
-
The date on which waste was first added to the container.
-
The specific hazards associated with the waste (e.g., "Irritant," "Unknown Toxicity," "Environmental Hazard").
-
Step 4: Scheduling a Waste Pickup
The final step is the transfer of the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Familiarize yourself with your institution's specific procedures for requesting a chemical waste pickup.
-
Do not allow waste to accumulate in the laboratory. Schedule regular pickups to maintain a safe working environment.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3-Amino-7-hydroxybenzo[e][1][2][3]triazine 1-oxide.
Caption: Disposal workflow for 3-Amino-7-hydroxybenzo[e][1][2][3]triazine 1-oxide.
Summary of Key Information
The table below provides a quick reference for the essential information regarding the disposal of 3-Amino-7-hydroxybenzo[e][1][2][3]triazine 1-oxide.
| Attribute | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Precautionary principle due to unknown toxicity and structural alerts. |
| Primary Hazards | Skin and eye irritant (presumed), environmental hazard. | Based on data for structurally similar triazine and benzotriazole compounds[4][5][6]. |
| Incompatible Materials | Strong oxidizing agents[1]. | To prevent potentially vigorous or explosive reactions. |
| Container Type | Chemically resistant, sealed containers. | To ensure safe containment and prevent leaks. |
| Disposal Method | Contact Environmental Health and Safety (EHS) for disposal by a licensed contractor. | Ensures compliance with regulations and safe, environmentally sound disposal. |
Conclusion: A Culture of Safety
The responsible disposal of chemical waste is a non-negotiable aspect of scientific research. For novel compounds like 3-Amino-7-hydroxybenzo[e][1][2][3]triazine 1-oxide, where comprehensive safety data is not yet available, a conservative approach is essential. By adhering to the procedures outlined in this guide and fostering a close working relationship with your institution's EHS department, you contribute to a culture of safety that protects you, your colleagues, and the wider community.
References
-
Castrol. (2024, December 4). Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide. PubChem. Retrieved from [Link]
-
Paunovic, O., et al. (2023). Removal of benzotriazole derivatives by biochar: Potential environmental applications. ResearchGate. Retrieved from [Link]
-
Cornell, K. A., et al. (2018, March 2). Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. ResearchGate. Retrieved from [Link]
-
Grzegorzek, M., et al. (2022, May 23). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-1,2,4-triazine. PubChem. Retrieved from [Link]
-
Georganics. (2022, December 27). 3-AMINO-1,2,4-TRIAZINE Safety Data Sheet. Retrieved from [Link]
Operational Safety Guide: Handling 3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide (Tirapazamine)
Topic: Personal protective equipment for handling 3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide (Tirapazamine) Content Type: Operational Safety & Handling Guide
Executive Hazard Analysis
Compound Identity: 3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide Common Name: Tirapazamine (TPZ), SR-4233 Classification: High Potency Active Pharmaceutical Ingredient (HPAPI) / Cytotoxic
The Core Hazard: Tirapazamine is not merely a chemical irritant; it is a bioreductive DNA-damaging agent . Its pharmacological mechanism—the generation of transient oxidizing radicals (hydroxyl or benzotriazinyl) under hypoxic conditions—is also its primary toxicological risk to the handler. While selective for hypoxic tumor cells, accidental exposure (particularly via inhalation or DMSO-facilitated dermal absorption) poses a direct genotoxic risk to mucosal and cutaneous tissues.
Handle as: Suspected Mutagen and Reproductive Toxin.[1]
Personal Protective Equipment (PPE) Matrix
The selection of PPE for TPZ is dictated by its physical state. The dry powder presents an inhalation/static risk, while the solvated form (typically in DMSO) presents a rapid permeation risk.
| Protection Zone | Dry Powder Handling (Weighing/Transfer) | Solvated Handling (DMSO/Culture Media) | Technical Rationale |
| Respiratory | N95 Minimum ; P100 or PAPR recommended if outside containment. | Surgical mask (if in Biosafety Cabinet); N95 if aerosol risk exists. | TPZ dust is fine and electrostatic; inhalation allows direct contact with highly vascularized lung tissue. |
| Dermal (Hands) | Double Nitrile (Outer: 5 mil, Inner: 4 mil). | Laminate / Multilayer (e.g., Silver Shield) OR Double Nitrile (Change immediately on splash). | CRITICAL: TPZ is soluble in DMSO.[2] DMSO permeates nitrile in <5 mins, carrying the cytotoxic payload through the skin. |
| Dermal (Body) | Tyvek® Lab Coat (Closed front, elastic cuffs). | Tyvek® Lab Coat + Impervious Sleeve Covers (if high volume). | Cotton lab coats absorb spills, creating a prolonged exposure poultice against the skin. |
| Ocular | Chemical Safety Goggles (Tight seal). | Safety Glasses with Side Shields + Face Shield (if splash risk). | Mucosal absorption via the eye is a rapid route for systemic toxicity. |
Engineering Controls & Handling Workflow
The following diagram outlines the mandatory engineering controls required to break the chain of exposure.
Figure 1: Containment workflow for Tirapazamine. Note that weighing and solubilization must occur within a certified fume hood or Class II Biosafety Cabinet (BSC) to prevent aerosolization.
Detailed Operational Protocols
Protocol A: Weighing & Static Control
Context: TPZ is a heterocyclic N-oxide.[3] Like many such compounds, the dry powder is prone to static charge, causing "fly-away" particles that can contaminate the balance and user.
-
Preparation: Place a disposable anti-static balance mat inside the chemical fume hood.
-
Ionization: Use a localized ionizing bar or anti-static gun on the spatula and weigh boat before touching the stock container.
-
Transfer: Weigh by difference (taring the vial) rather than transferring to an open boat if possible. This minimizes open-air exposure.[4][5][6]
-
Decontamination: Immediately wipe the balance area with a detergent-soaked wipe (e.g., 1% Alconox) followed by 70% Ethanol. Note: Ethanol alone may spread the powder; detergent lifts it.
Protocol B: Solubilization (The DMSO Hazard)
Context: TPZ is poorly soluble in water but soluble in DMSO (~8.9 mg/mL) [1]. DMSO is a potent penetration enhancer.
-
Glove Check: If using standard nitrile gloves, assume zero protection against DMSO permeation. Use "Silver Shield" laminate gloves or double-glove with thick nitrile and change immediately upon any contact.
-
Vessel Selection: Use glass or polypropylene (PP). Avoid polystyrene (PS) as DMSO can etch it, leading to structural failure and spills.
-
Dissolution: Add DMSO to the powder slowly down the side of the vial to prevent "puffing" of the powder. Vortex with the cap tightly sealed.
-
Pressure Equalization: If heating is required to aid dissolution, use a vented needle or loosen the cap periodically to prevent pressure buildup and subsequent spraying.
Mechanism of Toxicity (The "Why")
Understanding the mechanism ensures adherence to safety protocols. TPZ is designed to damage DNA.[3][7]
Figure 2: Mechanism of Action.[7] In the lab, accidental ingestion or absorption can lead to DNA damage in tissues with lower oxygen tension or high reductase activity.
Emergency & Disposal Procedures
Spill Response (Powder):
-
Evacuate the immediate area to let aerosols settle (15 mins).
-
Don PPE: Double gloves, N95 respirator, goggles.
-
Cover: Gently cover the spill with paper towels dampened with 10% bleach (Sodium Hypochlorite). The moisture prevents dust; the bleach aids in chemical degradation.
-
Collect: Scoop up towels and dispose of as hazardous chemical waste.
Spill Response (DMSO Solution):
-
Do NOT wipe immediately. If DMSO gets on gloves, remove gloves immediately and wash hands.
-
Absorb: Use a dedicated chemical spill pillow or vermiculite.
-
Clean: Wash the surface with soap and water (3x) to remove residual DMSO.
Disposal:
-
Solids/Liquids: Must be incinerated. Do not pour down the drain.
-
Sharps: Needles used with TPZ/DMSO must go into a dedicated cytotoxic sharps bin (usually purple or yellow, depending on region).
References
-
Brown, J. M. (1993). SR 4233 (Tirapazamine): A new anticancer drug exploiting hypoxia in solid tumours.[3] British Journal of Cancer, 67(6), 1163–1170. Retrieved February 21, 2026, from [Link]
-
University of Pennsylvania EHRS. (2025). SOP: Hazardous Drugs. Retrieved February 21, 2026, from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
